molecular formula C20H22N4OS2 B2609355 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide CAS No. 1226439-30-0

4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide

Cat. No.: B2609355
CAS No.: 1226439-30-0
M. Wt: 398.54
InChI Key: DQMIBWQBGBQUDY-UHFFFAOYSA-N
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Description

4-(4-(Methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining a benzothiazole core, a piperazine linker, and a substituted carboxamide group. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to be associated with a wide range of pharmacological activities . Its derivatives are frequently explored for their potential as kinase inhibitors, antimicrobial agents, and anticancer compounds . The incorporation of the piperazine ring, a common feature in many approved pharmaceuticals, is often used to fine-tune the molecule's physicochemical properties, solubility, and bioavailability, as well as to serve as a conformational scaffold for interacting with biological targets . The specific research applications for this compound are derived from its molecular architecture. The presence of the (methylthio)benzothiazole moiety suggests potential for investigation in areas such as neurodegeneration, metabolic disorders, and oncology, given that similar structures have been studied as modulators of enzymes like nicotinamide phosphoribosyltransferase (NAMPT) or various kinases . Researchers can utilize this chemical as a key intermediate for synthesizing more complex molecules or as a pharmacological probe to study specific biological pathways and protein interactions. Its structure offers potential sites for further chemical modification, making it a versatile building block in the development of targeted screening libraries. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

N-(2-methylphenyl)-4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS2/c1-14-6-3-4-7-15(14)21-19(25)23-10-12-24(13-11-23)20-22-18-16(26-2)8-5-9-17(18)27-20/h3-9H,10-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMIBWQBGBQUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperazine ring and the carboxamide group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can bind to proteins or enzymes, altering their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The carboxamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Motifs

A. N-(Substituted Phenyl)piperazine-1-carboxamides ()
Compounds such as A2–A6 (fluorophenyl and chlorophenyl derivatives) exhibit variations in substituent positions on the phenyl ring, influencing their physicochemical properties:

Compound Substituent Yield (%) Melting Point (°C)
A2 (3-fluorophenyl) F 52.2 189.5–192.1
A3 (4-fluorophenyl) F 57.3 196.5–197.8
A4 (2-chlorophenyl) Cl 45.2 197.9–199.6
  • Key Differences :
    • The target compound’s methylthio group increases molecular weight (vs. F/Cl) and may improve membrane permeability .
    • Chlorophenyl derivatives (A4–A6) show lower yields (45–48%) compared to fluorophenyl analogs, suggesting steric or electronic challenges during synthesis .

B. Benzo[d]thiazol-2-yl Derivatives ()
Compounds like 4–9 (fluorophenylsulfonyl) and 9s (methylthiophenyl) highlight the impact of substituents on bioactivity:

Compound Substituent Yield (%) Biological Activity
4–9 (3-F-sulfonyl) 3-Fluorophenylsulfonyl 47–72 Multitarget pain inhibitors
9s 4-Methylthiophenyl 81 CFTR corrector (cystic fibrosis)
  • The methylthio group in the target compound balances lipophilicity (logP) and PSA, aligning with optimal drug-likeness criteria (PSA ≤ 140 Ų, rotatable bonds ≤10) .
Heterocyclic Variations

A. Thiazole vs. Benzo[d]thiazole Cores ()
Compounds like 3a–s (pyridinylthiazole carboxamides) and N-[4-(2-pyridyl)thiazol-2-yl]benzamides demonstrate:

  • Pyridinylthiazoles: Exhibit micromolar adenosine receptor affinity, but lack the benzo[d]thiazole’s extended π-system, which may reduce stacking interactions with hydrophobic protein pockets .

B. Piperazine vs. Piperidine Linkers ()
Piperidine-based analogs (e.g., 4–20 to 4–26 ) show:

  • Lower Yields : 16–75% (vs. 45–81% for piperazine derivatives), likely due to steric hindrance during sulfonylation .
  • Bioactivity Trade-offs : Piperidine’s reduced flexibility may improve target selectivity but decrease solubility .
Pharmacokinetic and Physicochemical Properties

A. Oral Bioavailability Predictors ()

  • Target Compound : Estimated PSA ≈ 95 Ų (piperazine + carboxamide + methylthio), rotatable bonds ≈5. Meets Veber’s criteria (PSA ≤ 140 Ų, rotatable bonds ≤10) for high rat bioavailability .
  • Comparison :
    • CPIPC analogs () : Higher PSA (~120 Ų) due to indazole/indole groups, likely reducing bioavailability.
    • Sulfonyl Derivatives () : PSA > 140 Ų, correlating with poor permeation rates .

B. Antitumor Activity ()

  • Compound 12a (benzo[d]thiazol-benzohydrazide): Exhibits cytotoxicity against MCF7 breast cancer cells (IC₅₀ ≈ 5 µM).
  • Target Compound : Methylthio group may enhance DNA intercalation or enzyme inhibition compared to hydrazide derivatives .

Biological Activity

4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, a piperazine ring, and a carboxamide group. Its molecular formula is C20H22N4OS2C_{20}H_{22}N_{4}OS_{2}, with a molecular weight of 398.5 g/mol. The presence of the methylthio group and the o-tolyl substituent are believed to enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core, followed by introducing the piperazine ring and the carboxamide group. Common solvents used include dichloromethane or ethanol, often utilizing catalysts such as palladium or copper complexes.

The mechanism of action involves interactions with specific molecular targets:

  • Benzo[d]thiazole Moiety : This part may bind to proteins or enzymes, altering their activity.
  • Piperazine Ring : Enhances the compound's ability to cross cell membranes, increasing bioavailability.
  • Carboxamide Group : Forms hydrogen bonds with biological molecules, stabilizing interactions with targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving cancer cell lines, it demonstrated cytotoxic effects, leading to cell death through apoptosis. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function .

Case Studies

StudyFindings
Antimicrobial Activity The compound showed effective inhibition against Gram-positive and Gram-negative bacteria in vitro, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .
Anticancer Efficacy In a study on human cancer cell lines, it induced apoptosis at concentrations as low as 10 µM, significantly reducing cell viability compared to controls .
Neuroprotective Effects In models of neurodegeneration, this compound exhibited protective effects by inhibiting neuronal nitric oxide synthase (nNOS), which is linked to neuroinflammation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

CompoundBiological ActivityIC50 (µM)
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(p-tolyl)piperazine-1-carboxamide Moderate anticancer activity20
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide Lower antimicrobial activity30
4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(phenyl)piperazine-1-carboxamide High neuroprotective potential15

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide?

  • The synthesis typically involves coupling a benzo[d]thiazole derivative with a substituted piperazine. For example:

  • Step 1: Prepare the benzo[d]thiazole core via cyclization of thiourea derivatives or coupling with thiol-containing precursors .
  • Step 2: Functionalize the piperazine moiety using carboxamide coupling. A common method involves reacting piperazine with o-tolyl isocyanate or chloroformate derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 3: Couple the two fragments via nucleophilic substitution or palladium-catalyzed cross-coupling. Column chromatography (e.g., EtOAc/MeOH with 0.25% Et₃N) is often used for purification .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

  • 1H/13C NMR: Key peaks include aromatic protons (δ 7.0–8.5 ppm for benzothiazole), piperazine N–CH₂ signals (δ 2.5–3.5 ppm), and methylthio groups (δ 2.1–2.3 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the carboxamide linkage .
  • HPLC: Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and gradient elution .

Q. What preliminary biological assays are recommended for evaluating activity?

  • Antimicrobial Screening: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative bacteria. Compounds with o-tolyl and methylthio groups have shown MIC values comparable to tetracycline .
  • Receptor Binding Assays: For TRPV1 antagonism, perform competitive binding assays with [³H]-resiniferatoxin. Analogous benzothiazole-piperazine compounds exhibit IC₅₀ values in the nanomolar range .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Substitution Patterns:

  • Benzothiazole Ring: Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position to enhance receptor affinity .
  • Piperazine Linker: Replace the carboxamide with thiourea or sulfonamide groups to improve metabolic stability .
    • Methodology:
  • Synthesize derivatives with systematic substitutions and test them in parallel using high-throughput screening (HTS). For example, Bari et al. synthesized 20 analogs and identified enhanced antimicrobial activity with p-chloroaryl substituents .

Q. What strategies mitigate low yields during the coupling of benzo[d]thiazole and piperazine moieties?

  • Catalytic Optimization: Use Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling, which improves cross-coupling efficiency .
  • Solvent/Base Selection: Refluxing in DMF with DIPEA (instead of acetonitrile/K₂CO₃) increases reaction rates and yields (e.g., from 39% to 58%) .
  • Purification: Employ automated flash chromatography with Trisamine-functionalized silica to remove polar byproducts .

Q. How can computational modeling predict target binding modes?

  • Docking Studies: Use software like AutoDock Vina to model interactions with TRPV1. The methylthio group may form hydrophobic contacts with Leu547/Tyr511, while the piperazine carboxamide hydrogen-bonds to Glu570 .
  • MD Simulations: Run 100-ns simulations in explicit solvent to assess stability of the ligand-receptor complex. Calculate binding free energies (ΔG) using MM-PBSA .

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